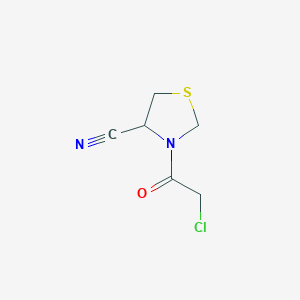
(R)-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is a chiral compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile typically involves the reaction of a thiazolidine derivative with a chloroacetylating agent. The reaction conditions may include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while substitution could result in various thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Biologically, thiazolidine derivatives have been studied for their potential antimicrobial, antifungal, and antiviral activities. This compound could be explored for similar applications.
Medicine
In medicinal chemistry, thiazolidine derivatives are investigated for their potential as therapeutic agents. They may exhibit anti-inflammatory, antidiabetic, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The chloroacetyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
2-Chloroacetylthiazole: Another chloroacetylated thiazole derivative with potential biological activities.
Uniqueness
®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is unique due to its specific substitution pattern and chiral nature
Properties
CAS No. |
613267-16-6 |
|---|---|
Molecular Formula |
C6H7ClN2OS |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C6H7ClN2OS/c7-1-6(10)9-4-11-3-5(9)2-8/h5H,1,3-4H2 |
InChI Key |
WPMZIZVPJORINX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CS1)C(=O)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)


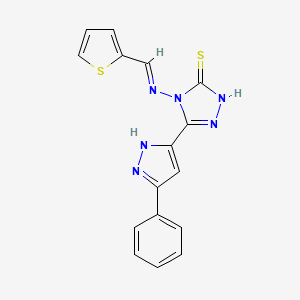
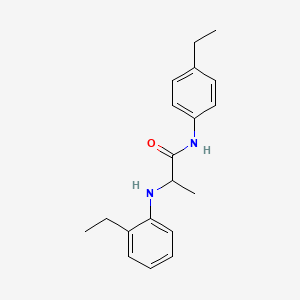
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)

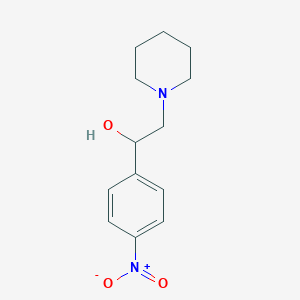

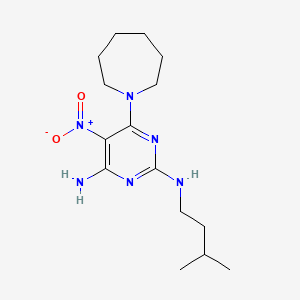
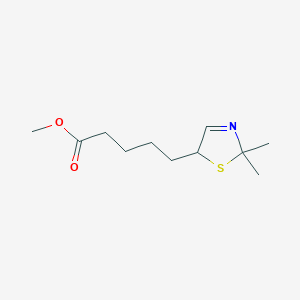
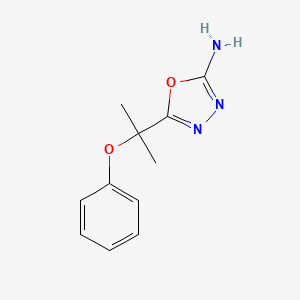
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
